Synthesis of (Z)-3-Methyl-5-phenylpent-2-enoic Acid: A Technical Guide
Synthesis of (Z)-3-Methyl-5-phenylpent-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for (Z)-3-methyl-5-phenylpent-2-enoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The described methodology focuses on a stereoselective approach to ensure the desired (Z)-isomer is obtained with high fidelity. This document details the synthetic strategy, experimental protocols, and relevant quantitative data.
Synthetic Strategy
The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid is achieved through a two-step process. The key strategic element is the stereoselective formation of the trisubstituted alkene moiety in the desired (Z)-configuration. This is accomplished via a Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction to produce the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for (Z)-3-methyl-5-phenylpent-2-enoic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl (Z)-3-methyl-5-phenylpent-2-enoate
This step employs a Z-selective Horner-Wadsworth-Emmons reaction (Still-Gennari modification) between 3-phenylpropanal and ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate. The use of a phosphonate with electron-withdrawing trifluoroethyl groups is crucial for achieving high (Z)-selectivity.[1][2][3]
Reaction Scheme:
Caption: Still-Gennari olefination for the synthesis of the ester intermediate.
Protocol:
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To a stirred solution of 18-crown-6 (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (2.0 equivalents) dropwise.
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After stirring for 15 minutes, add a solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (1.5 equivalents) in anhydrous THF dropwise.
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Continue stirring the resulting mixture at -78 °C for 30 minutes.
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Add a solution of 3-phenylpropanal (1.0 equivalent) in anhydrous THF dropwise.
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The reaction mixture is stirred at -78 °C for 4 hours.
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Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
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Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (Z)-3-methyl-5-phenylpent-2-enoate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| (Z):(E) Selectivity | >95:5 |
| Reaction Time | 4-6 hours |
| Temperature | -78 °C |
Characterization Data for Ethyl (Z)-3-methyl-5-phenylpent-2-enoate: [4]
| Analysis | Data |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.32-7.16 (m, 5H, ArH), 5.69 (tq, J = 1.1, 1.5 Hz, 1H, =CH), 4.14 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.92 (m, 2H, CH₂), 2.78 (bt, J = 8.0 Hz, 2H, Ph-CH₂), 1.88 (d, J = 1.5 Hz, 3H, CH₃), 1.28 (t, J = 7.2 Hz, 3H, -OCH₂CH₃). |
| ¹³C-NMR (15 MHz, CDCl₃) | δ 165.8 (quat, C1), 158.8 (quat, C3), 141.5 (quat, C1'), 128.1 (CH), 128.1 (CH), 125.7, 116.6 (=CH), 59.15 (CH₂), 35.32 (CH₂), 34.41 (CH₂), 25.06 (CH₃), 14.15 (CH₃). |
| EI-MS | m/z 218 (M⁺, 18%), 173 (22%), 172 (12%), 145 (17%), 144 (28%), 129 (13%), 91 (100%), 65 (14%). |
| UV (ethanol) | λ_max 310 (289), 210 (16220) nm. |
Step 2: Hydrolysis of Ethyl (Z)-3-methyl-5-phenylpent-2-enoate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using potassium hydroxide.[5][6]
Reaction Scheme:
Caption: Hydrolysis of the ester to the final carboxylic acid product.
Protocol:
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In a round-bottom flask, dissolve ethyl (Z)-3-methyl-5-phenylpent-2-enoate (1.0 equivalent) in a mixture of methanol and water (e.g., 1:8 v/v).
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Add potassium hydroxide (2.5 equivalents) to the solution.
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Heat the mixture to reflux and maintain for 3 hours.
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After cooling to room temperature, wash the reaction mixture with diethyl ether to remove any unreacted starting material.
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Acidify the aqueous phase to a pH below 1 with concentrated hydrochloric acid.
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Extract the aqueous layer with diethyl ether (3 x 30 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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The resulting viscous pale yellow oil crystallizes on standing to yield (Z)-3-methyl-5-phenylpent-2-enoic acid.
Quantitative Data:
| Parameter | Value |
| Yield | 57% |
| Reaction Time | 3 hours |
| Temperature | Reflux |
Characterization Data for (Z)-3-methyl-5-phenylpent-2-enoic Acid: [5][6]
| Analysis | Data |
| Melting Point | 51-53 °C |
| ¹H-NMR (90 MHz, CDCl₃) | δ 9.28 (bs, 1H, COOH), 7.35-6.92 (m, 5H, ArH), 5.65 (m, 1H, =CH), 2.98-2.55 (m, 4H, 2xCH₂), 1.88 (d, J = 1.3 Hz, 3H, CH₃). |
| IR (CDCl₃) | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260 cm⁻¹. |
| EI-MS | m/z 190 (M⁺, 7%), 144 (9%), 131 (8%), 91 (100%). |
| UV (ethanol) | λ_max 303 (250) nm. |
Conclusion
The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid can be reliably achieved with high stereoselectivity. The key to this synthesis is the application of the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which ensures the formation of the desired (Z)-isomer of the ester intermediate. Subsequent hydrolysis provides the target carboxylic acid in good yield. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
- 1. Still-Gennari Olefination [ch.ic.ac.uk]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. still-gennari-olefination-and-its-applications-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 5. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 6. Z-Selective Horner—Wadsworth—Emmons Reaction | Semantic Scholar [semanticscholar.org]
